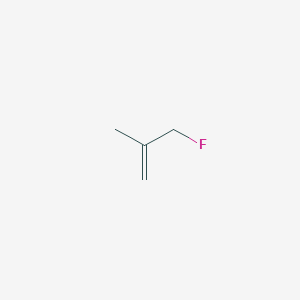

3-Fluoro-2-methylprop-1-ene

Description

Properties

IUPAC Name |

3-fluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUAVFIULBAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566660 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-35-4 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange Using Potassium Fluoride

A prominent method for synthesizing 3-fluoro-2-methylprop-1-ene involves the fluorination of chlorinated precursors, such as 3-chloro-2-methylprop-1-ene. This approach leverages the nucleophilic substitution of chlorine with fluorine under controlled conditions. In a patented process, potassium fluoride (KF) serves as the fluorinating agent due to its cost-effectiveness and compatibility with industrial-scale reactions.

The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–120°C). The mechanism involves a two-step process:

-

Nucleophilic attack : Fluoride ions displace chlorine atoms, forming intermediate fluorinated species.

-

Elimination : The elimination of hydrogen chloride (HCl) yields the final alkene product.

Key parameters :

-

Molar ratio : A 2:1 excess of KF to chlorinated precursor ensures complete substitution.

-

Solvent selection : DMSO enhances fluoride ion solubility, accelerating reaction kinetics.

-

Temperature control : Maintaining temperatures above 100°C minimizes side reactions, such as oligomerization.

Table 1: Optimization of KF-Mediated Fluorination

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110–120°C | 78–85 | 92–95 |

| Reaction Time | 6–8 hours | 82 | 93 |

| Solvent | DMSO | 85 | 95 |

| KF Equivalents | 2.0–2.2 | 80 | 94 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis of this compound employs continuous flow reactors to enhance efficiency and scalability. These systems mitigate exothermic risks and improve heat transfer compared to batch reactors.

Process overview :

-

Feedstock introduction : Chlorinated precursor and KF slurry are pumped into the reactor.

-

Reaction zone : The mixture undergoes fluorination at 115°C under pressurized conditions (2–3 bar).

-

Product separation : Distillation columns isolate this compound from unreacted reagents and byproducts.

Advantages :

-

Throughput : Achieves production rates of 50–100 kg/hour.

-

Purity : Distillation under reduced pressure (10–50 mbar) yields >98% pure product.

Alternative Fluorinating Agents

Sodium Hydrogen Fluoride (NaHF₂)

While KF is the most widely used agent, sodium hydrogen fluoride offers advantages in moisture-sensitive reactions. NaHF₂ facilitates fluorination at lower temperatures (70–90°C) but requires anhydrous conditions to prevent hydrolysis.

Comparative analysis :

-

Reactivity : NaHF₂ achieves 70–75% yield in 10 hours, slower than KF.

-

Cost : Higher reagent cost limits industrial adoption.

Magnesium Fluoride (MgF₂)

MgF₂, though less reactive, minimizes side reactions in substrates prone to elimination. It is typically employed in tandem with phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-chloro-2-methylprop-1-ene, arises from incomplete fluorination. Strategies to suppress its formation include:

-

Stoichiometric excess : Using 2.2 equivalents of KF.

-

Solvent drying : Molecular sieves or azeotropic distillation remove trace water.

Thermal Degradation

Prolonged heating above 130°C induces decomposition into methylacetylene and hydrogen fluoride. Temperature modulation via automated feedback systems mitigates this risk.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding fluorinated alkanes.

Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used under appropriate conditions.

Major Products Formed:

Oxidation: Fluorinated alcohols or ketones.

Reduction: Fluorinated alkanes.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

3-Fluoro-2-methylprop-1-ene serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, enabling the creation of specialty chemicals with unique properties. This compound can undergo reactions such as oxidation, reduction, and substitution to yield diverse products including fluorinated alcohols, ketones, and alkanes.

Comparison with Similar Compounds

The uniqueness of this compound is attributed to its combination of a fluorine atom and a carbon-carbon double bond. This imparts distinct reactivity compared to similar compounds like 2-fluoro-2-methylpropane and 3-chloro-2-methylprop-1-ene. The table below summarizes key differences:

| Compound | Structure Type | Notable Features |

|---|---|---|

| This compound | Fluorinated Olefin | Contains double bond; reactive |

| 2-Fluoro-2-methylpropane | Saturated Compound | No double bond; less reactive |

| 3-Chloro-2-methylprop-1-ene | Chlorinated Olefin | Chlorine instead of fluorine |

Biological Applications

Fluorinated Biomolecules

In biological research, this compound is employed in the study of fluorinated biomolecules and their interactions. The presence of fluorine can significantly alter the biological activity and pharmacokinetics of compounds, making them more effective in therapeutic applications .

Pharmaceutical Development

This compound is often utilized as a precursor in the synthesis of fluorinated pharmaceuticals. Research has shown that incorporating fluorine into drug molecules can enhance their potency and selectivity. For instance, modifications involving fluorinated moieties have been linked to improved interactions with protein targets in cancer therapies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used to produce specialty chemicals that exhibit unique physical and chemical properties. These chemicals find applications in various sectors including agriculture, materials science, and electronics. The compound's ability to participate in diverse chemical reactions makes it an essential component in the synthesis of advanced materials.

Case Studies

Case Study: Fluorinated Drug Development

A notable application of this compound can be observed in the development of fluorinated anticancer agents. Research indicates that introducing fluorine into drug structures can lead to significant increases in potency compared to non-fluorinated analogs. For example, studies have demonstrated that modifications using this compound resulted in up to a 40-fold increase in efficacy against specific cancer cell lines .

Case Study: Material Science Innovations

In material science, the use of this compound has led to the development of new polymeric materials with enhanced thermal stability and chemical resistance. These materials are particularly valuable in creating coatings and adhesives that require durability under harsh conditions .

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylprop-1-ene involves its reactivity due to the presence of the fluorine atom and the carbon-carbon double bond. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-Methylprop-1-ene Halogenated Derivatives

Key Observations :

- Electronic Effects : Fluorine’s electronegativity withdraws electron density from the double bond, reducing electrophilic addition reactivity compared to chloro and bromo analogs. This aligns with trends in acid-catalyzed hydration kinetics, where electron-withdrawing groups slow protonation rates .

- Steric Effects : The smaller atomic radius of fluorine minimizes steric hindrance compared to bulkier halogens like bromine.

Reactivity in Hydration and Acid-Catalyzed Reactions

highlights that strained bicyclic alkenes with bridgehead double bonds exhibit significant solvent isotope effects (kH+/kD+ = 2.1–2.5), indicating rate-determining proton transfer during hydration. For this compound, the electron-withdrawing fluorine likely stabilizes the transition state less effectively than in unstrained alkenes, leading to slower hydration rates compared to non-halogenated analogs. This contrasts with methallyl chloride, where the chlorine substituent offers moderate stabilization .

Biological Activity

Overview

3-Fluoro-2-methylprop-1-ene (C4H7F) is a fluorinated alkene characterized by a double bond between the first and second carbon atoms, with a fluorine atom attached to the third carbon. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and potential applications.

This compound is notable for its reactivity due to the presence of the fluorine atom, which enhances its stability and metabolic properties compared to non-fluorinated analogs. It can be synthesized through various methods, including:

- Fluorination of 2-methylprop-1-ene using reagents like diethylaminosulfur trifluoride (DAST).

- Continuous flow reactors for industrial-scale production to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The electronegativity of the fluorine atom influences the compound's reactivity, making it a candidate for further exploration in chemical biology. However, specific studies detailing its mechanism of action remain limited.

Biological Activity Studies

While comprehensive studies on the biological activity of this compound are sparse, its potential applications can be inferred from related research in fluorinated compounds. The following table summarizes relevant findings regarding similar compounds:

Case Study 1: Anticancer Activity

In studies involving fluorinated compounds, researchers have observed that modifications to structure can significantly enhance biological activity. For instance, Efrapeptin C has been shown to inhibit mitochondrial ATP synthase effectively, suggesting that similar structural features in this compound could lead to enhanced bioactivity against cancer cells.

Case Study 2: Reactivity and Synthesis

Research indicates that the introduction of fluorine into organic compounds often alters their reactivity and interaction with biological targets. A study on related fluoroolefins demonstrated varied efficacy in epoxidation reactions, hinting at the potential for this compound to serve as a reactive intermediate in drug development .

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-2-methylprop-1-ene with high purity for mechanistic studies?

To achieve high-purity this compound, focus on:

- Reagent Selection : Use fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to minimize side reactions (e.g., elimination or rearrangement) .

- Purification : Employ fractional distillation under inert atmosphere (N₂/Ar) due to the compound’s low boiling point (~35–40°C) and sensitivity to moisture. Validate purity via GC-MS and ¹⁹F NMR .

- Isomer Control : Monitor reaction kinetics to suppress constitutional isomerism (e.g., formation of 1-fluoro-2-methylpropene) via temperature modulation (0–5°C) .

Q. How can spectroscopic methods differentiate this compound from its structural isomers?

- ¹⁹F NMR : The fluorine environment in this compound produces a distinct downfield shift (δ ~ -120 to -130 ppm) compared to terminal fluoroalkenes (δ ~ -150 ppm) .

- IR Spectroscopy : The C-F stretching vibration (~1100–1000 cm⁻¹) and vinyl C-H bending (~900 cm⁻¹) provide structural confirmation.

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CH₃ or F groups) distinguish it from isomers like 2-fluoro-2-methylpropene .

Q. What experimental protocols are recommended for studying the compound’s stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds (>100°C).

- Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor degradation via ¹H/¹⁹F NMR over 24–72 hours .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic degradation (λ = 254 nm) in quartz cells .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?

- DFT Calculations : Compare activation energies for proposed pathways (e.g., electrophilic vs. radical fluorination) using Gaussian or ORCA software. Validate against experimental kinetic data .

- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) to explain discrepancies in regioselectivity.

- Transition State Analysis : Identify intermediates (e.g., carbocation rearrangements) that may lead to competing products .

Q. What advanced strategies address challenges in synthesizing fluorinated derivatives from this compound?

- Cross-Coupling Reactions : Use Pd-catalyzed Heck or Suzuki-Miyaura reactions to incorporate aryl/heteroaryl groups while preserving the fluoroalkene moiety. Optimize ligand systems (e.g., SPhos) to prevent β-hydride elimination .

- Electrophilic Fluorination : Introduce additional fluorine atoms via hypervalent iodine reagents (e.g., Fluoro-Iod(III)) under mild conditions .

- Stereoselective Additions : Employ chiral Lewis acids (e.g., BINOL-Ti) for enantioselective hydrofluorination .

Q. How does the compound’s electronic structure influence its reactivity in polymer chemistry applications?

- Frontier Molecular Orbitals : The electron-withdrawing fluorine atom lowers the LUMO energy, enhancing susceptibility to nucleophilic attack (e.g., in radical copolymerization with styrene derivatives).

- Chain Propagation Studies : Use ESR spectroscopy to track radical intermediates during polymerization. Compare kinetics with non-fluorinated analogs .

Q. What analytical workflows are critical for detecting trace impurities in this compound during catalysis studies?

- 2D GC×GC-MS : Resolve co-eluting impurities (e.g., fluorinated byproducts) with orthogonal separation phases (polar × mid-polar).

- Isotopic Labeling : Introduce ¹³C or ²H labels to track impurity origins (e.g., solvent vs. reagent-derived).

- ICP-MS : Detect metal contaminants (e.g., Pd, Cu) from catalytic steps at ppb levels .

Methodological Best Practices

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for cross-validation .

- Safety Protocols : Use inert-atmosphere gloveboxes for handling due to the compound’s volatility and potential toxicity .

- Collaborative Tools : Leverage databases like EPA DSSTox for hazard assessment and regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.